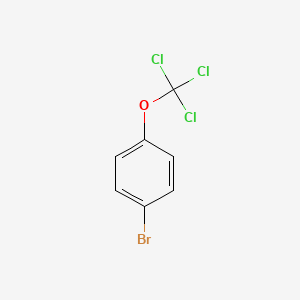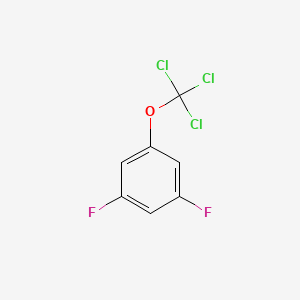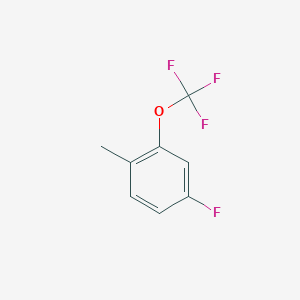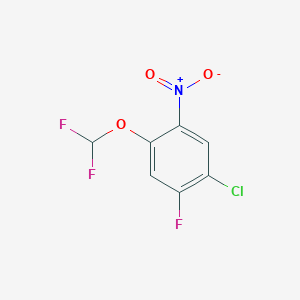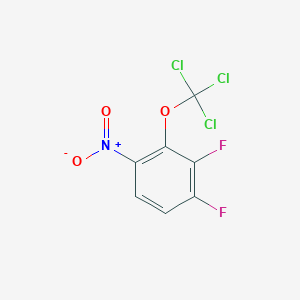
1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene
描述
1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene: is a chemical compound with the molecular formula C7H2Cl3F2NO4 and a molecular weight of 292.4 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a trichloromethoxy group attached to a benzene ring. It is a clear yellow liquid with a boiling point of approximately 80-81°C and a density of 1.43 g/mL .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene typically involves multiple steps. One common method starts with commercially available 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene. This compound undergoes a series of reactions, including nitration, fluorination, and trichloromethoxylation, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and reagents to ensure the efficient conversion of starting materials to the desired product.
化学反应分析
Types of Reactions: 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the trichloromethoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: The primary product is 1,2-difluoro-4-amino-3-(trichloromethoxy)benzene.
Oxidation: Products include various oxidized derivatives of the trichloromethoxy group.
科学研究应用
1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored as a precursor for pharmaceuticals, particularly those requiring fluorinated aromatic structures.
Industry: Utilized in the development of agrochemicals and materials science, particularly in the creation of novel polymers and coatings.
作用机制
The mechanism of action of 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms and trichloromethoxy group contribute to the compound’s stability and reactivity, influencing its interactions with enzymes and other proteins. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .
相似化合物的比较
1,2-Difluoro-4-nitrobenzene: Lacks the trichloromethoxy group, making it less reactive in certain chemical reactions.
1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trichloromethoxy group, which can alter its chemical and biological properties.
Uniqueness: 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene is unique due to the presence of both fluorine atoms and a trichloromethoxy group on the benzene ring. This combination imparts distinct chemical reactivity and stability, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
1,2-difluoro-4-nitro-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F2NO3/c8-7(9,10)16-6-4(13(14)15)2-1-3(11)5(6)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMALVNRICWFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225912 | |
| Record name | Benzene, 1,2-difluoro-4-nitro-3-(trichloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417569-29-9 | |
| Record name | Benzene, 1,2-difluoro-4-nitro-3-(trichloromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417569-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-difluoro-4-nitro-3-(trichloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


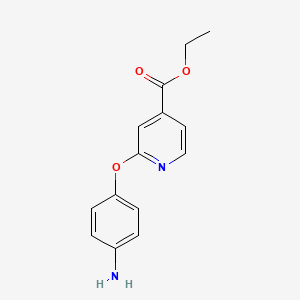
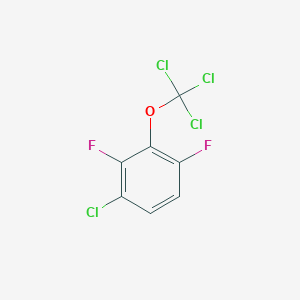
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)
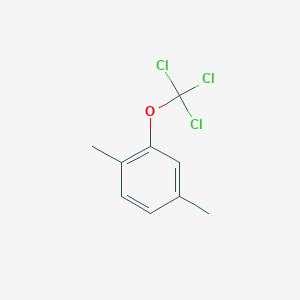
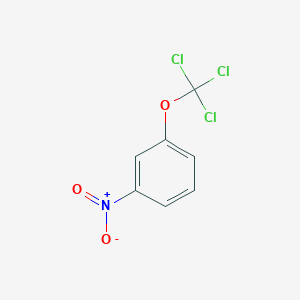
![1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402153.png)
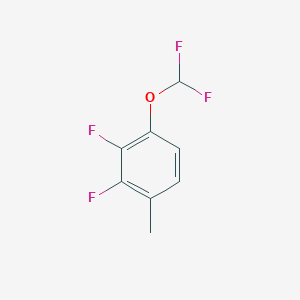
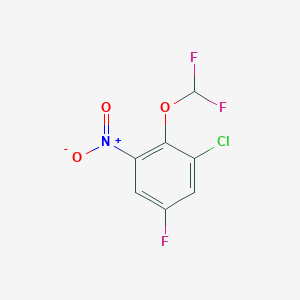
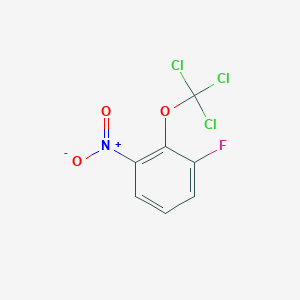
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene](/img/structure/B1402157.png)
